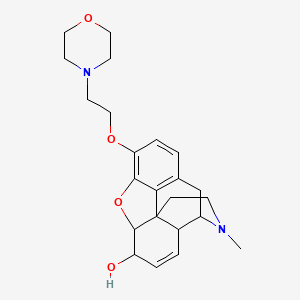
beta-Morpholinoethylmorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholinoethylmorphine involves the reaction of morphine with morpholine in the presence of an appropriate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: Beta-Morpholinoethylmorphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized forms using oxidizing agents.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学的研究の応用
Beta-Morpholinoethylmorphine has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying opioid derivatives.
Biology: Researchers use this compound to study the effects of opioids on biological systems.
Medicine: It is employed in pharmacological studies to understand its antitussive and sedative effects.
Industry: this compound is used in the formulation of cough suppressants and other pharmaceutical products.
作用機序
Beta-Morpholinoethylmorphine exerts its effects by binding to opioid receptors in the central nervous system . This binding action suppresses the cough reflex by inhibiting the transmission of signals that trigger coughing . The compound primarily targets the mu-opioid receptors, which are involved in mediating its antitussive effects .
類似化合物との比較
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Ethylmorphine: An opioid analgesic and antitussive agent.
Uniqueness: Beta-Morpholinoethylmorphine is unique in its ability to suppress cough without significant analgesic effects, making it suitable for use as an antitussive agent without the risk of addiction or severe side effects associated with other opioids .
特性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H30N2O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25/h2-5,16-18,22,26H,6-14H2,1H3 |
InChIキー |
GPFAJKDEDBRFOS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O |
同義語 |
7,8-didehydro-4,5 alpha-epoxy-17-methyl-3-(2-morpholinoethoxymorphinan-6 alpha-ol) homocodeine pholcodine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















